molecular formula C2H7FN2 B13297834 (2-Fluoroethyl)hydrazine

(2-Fluoroethyl)hydrazine

Cat. No.: B13297834
M. Wt: 78.09 g/mol
InChI Key: AZCCTQYOEYFRAK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2-Fluoroethyl)hydrazine is an organic compound with the molecular formula C2H7FN2. It is a derivative of hydrazine, where one of the hydrogen atoms is replaced by a 2-fluoroethyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions: (2-Fluoroethyl)hydrazine can be synthesized through several methods. One common approach involves the reaction of 2-fluoroethylamine with hydrazine hydrate under controlled conditions. The reaction typically requires a solvent such as ethanol and is carried out at elevated temperatures to ensure complete conversion .

Industrial Production Methods: Industrial production of this compound often involves similar synthetic routes but on a larger scale. The process may include additional purification steps such as distillation or recrystallization to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions: (2-Fluoroethyl)hydrazine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield fluoroethyl ketones, while substitution reactions can produce a variety of functionalized hydrazine derivatives .

Mechanism of Action

The mechanism of action of (2-fluoroethyl)hydrazine involves its interaction with various molecular targets. It can act as an alkylating agent, modifying nucleophilic sites on proteins and nucleic acids. This interaction can disrupt normal cellular functions, leading to cytotoxic effects. The compound’s ability to form reactive intermediates also contributes to its biological activity .

Comparison with Similar Compounds

Uniqueness: (2-Fluoroethyl)hydrazine is unique due to the presence of the fluoroethyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for developing new materials and pharmaceuticals .

Properties

Molecular Formula

C2H7FN2

Molecular Weight

78.09 g/mol

IUPAC Name

2-fluoroethylhydrazine

InChI

InChI=1S/C2H7FN2/c3-1-2-5-4/h5H,1-2,4H2

InChI Key

AZCCTQYOEYFRAK-UHFFFAOYSA-N

Canonical SMILES

C(CF)NN

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.